Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate

Medicinal Chemistry Kinase Inhibitor Synthesis SNAr Derivatization

Ethyl 4-chloro-5-methoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (CAS 310444-78-1, molecular formula C10H10ClN3O3, MW 255.66 g/mol) is a synthetic building block belonging to the pyrrolo[2,1-f][1,2,4]triazine class — a privileged scaffold integral to the antiviral agent remdesivir and multiple kinase inhibitors including avapritinib and brivanib. The compound features a fused pyrrole-triazine core substituted with a chlorine atom at position 4, a methoxy group at position 5, and an ethyl carboxylate at position 6, providing three chemically orthogonal handles for systematic structure–activity relationship (SAR) exploration.

Molecular Formula C10H10ClN3O3
Molecular Weight 255.66 g/mol
Cat. No. B13934804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate
Molecular FormulaC10H10ClN3O3
Molecular Weight255.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C(=C1OC)C(=NC=N2)Cl
InChIInChI=1S/C10H10ClN3O3/c1-3-17-10(15)6-4-14-7(8(6)16-2)9(11)12-5-13-14/h4-5H,3H2,1-2H3
InChIKeyICUJEERHNNTKKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Chloro-5-methoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate: A Multi-Handle Pyrrolotriazine Building Block for Kinase-Targeted Drug Discovery


Ethyl 4-chloro-5-methoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (CAS 310444-78-1, molecular formula C10H10ClN3O3, MW 255.66 g/mol) is a synthetic building block belonging to the pyrrolo[2,1-f][1,2,4]triazine class — a privileged scaffold integral to the antiviral agent remdesivir and multiple kinase inhibitors including avapritinib and brivanib [1]. The compound features a fused pyrrole-triazine core substituted with a chlorine atom at position 4, a methoxy group at position 5, and an ethyl carboxylate at position 6, providing three chemically orthogonal handles for systematic structure–activity relationship (SAR) exploration . Its physicochemical profile (LogP 1.568, TPSA 65.72 Ų) positions it within favorable drug-like chemical space for lead optimization programs .

Workflow
Multi-position SAR exploration for ATP-competitive kinase inhibitor synthesis
Selection
Orthogonal handles at C4 (Cl), C5 (OMe), C6 (COOEt) for sequential diversification
Use Context
Fragment-to-lead and parallel library synthesis

Why Ethyl 4-Chloro-5-methoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate Cannot Be Replaced by Closely Related Pyrrolotriazine Analogs


The precise substitution pattern at positions 4 (Cl), 5 (OMe), and 6 (COOEt) on the pyrrolotriazine core is not arbitrary but is the product of iterative SAR optimization across multiple therapeutic kinase programs. In the MAP4K4 inhibitor series, a fragment-based screen identified a pyrrolotriazine fragment whose optimization from an initial IC50 of 1000 nM to 8.0 nM required systematic exploration of each substitution position [1]. Replacement of the C6 ester with amides in the p38α series increased potency and conferred excellent oral bioavailability (F(po) up to 79%) [2]. In the JAK2 inhibitor program, removal of the methoxy group from lead compound 224r (IC50 = 379 nM) to give a hydrogen-substituted analog improved potency to 1.14 nM but also altered the reactive metabolite formation profile [3]. These examples demonstrate that seemingly minor structural modifications at each position on the pyrrolotriazine core can produce order-of-magnitude changes in potency, selectivity, and ADME properties, making direct analog substitution unsound without empirical validation.

Target 4-Chloro enables direct one-step SNAr
Substitute 4-Hydroxy/oxo analog requires chlorination activation
Risk Additional activation step may lower overall yield and increase cycle time
Target 5-Methoxy provides resonance electron donation and H-bond acceptor
Substitute 5-Methyl is only weak inductive donor
Risk Electronic profile difference may alter downstream kinase potency in elaborated analogs
Target 6-Ethyl ester allows late-stage conversion to amides or acids for PK tuning
Substitute C6-unsubstituted core lacks this modifiable handle
Risk Absence of ester limits options for optimizing oral bioavailability

Quantitative Differential Evidence: How Ethyl 4-Chloro-5-methoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate Compares to Its Closest Analogs


C4 Chloro vs C4 Hydroxy/Oxo: Superior Synthetic Reactivity for One-Step SNAr Derivatization

The 4-chloro substituent on the target compound enables direct nucleophilic aromatic substitution (SNAr) with amines to generate 4-amino-pyrrolotriazine derivatives in a single synthetic step. The closest comparator, ethyl 4-hydroxy-5-methoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (CAS 310443-54-0, MW 237.21 g/mol), exists predominantly as the 4-oxo tautomer , which is chemically inert toward direct SNAr and must first be activated via POCl₃ or PCl₅ treatment to regenerate the 4-chloro intermediate — adding an extra synthetic step with typical conversion yields of 60–85% . This one-step advantage translates to approximately 20–40% higher overall yield and reduced purification burden in parallel library synthesis. Within the pyrrolotriazine kinase inhibitor literature, the 4-chloro intermediate is universally employed as the key branching point for SAR exploration: the BMS-690514 synthesis pathway, the p38α inhibitor series, the dual c-Met/VEGFR-2 inhibitor program, and the JAK2 inhibitor series all rely on C4 SNAr chemistry from a 4-chloro precursor [1].

C4 Reactivity Advantage
Reported
Target: One-step SNAr
Comparator: Two-step via chlorination (60–85% yield)
Estimated 20–40% overall yield advantage
Supports efficient parallel library synthesis
Reported yield advantage may vary with nucleophile
Medicinal Chemistry Kinase Inhibitor Synthesis SNAr Derivatization

C5 Methoxy vs C5 Methyl: Electronic Modulation and Impact on Kinase Inhibitor Potency

The C5 methoxy substituent (Hammett σₚ = −0.27) exerts a substantially different electronic influence on the pyrrolotriazine core compared to the C5 methyl group (σₘ = −0.07 for CH₃) found in ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (CAS 427878-41-9, MW 239.66 g/mol, 97% purity commercially available ). This electronic difference has proven critical in kinase inhibitor SAR: in the MAP4K4 fragment-to-lead optimization campaign, a pyrrolotriazine fragment (initial IC50 = 1000 nM) was optimized through systematic substitution to achieve an IC50 of 8.0 nM (125-fold improvement) [1]. The C5 oxygen-linked substituents participate in key hydrogen-bonding interactions with the kinase hinge region. In the dual c-Met/VEGFR-2 inhibitor program, compound 27a — featuring elaborate substitution at positions analogous to C4, C5, and C6 — achieved IC50 values of 2.3 ± 0.1 nM (c-Met) and 5.0 ± 0.5 nM (VEGFR-2) with antiproliferative IC50 of 0.71 ± 0.16 nM against BaF3-TPR-Met cells [2]. While these data come from fully elaborated analogs rather than the building blocks themselves, they establish the critical role of C5 substitution identity in determining ultimate biological potency.

C5 Electronic Effect
Class-level
125-fold potency gain in MAP4K4 series; C5-OMe provides resonance electron donation
Electronic modulation may correlate with kinase potency
Observed in optimized analogs, not this building block alone
Structure-Activity Relationship Kinase Inhibition Electronic Effects

C6 Ethyl Ester vs C6 Amide/Carboxylic Acid: A Modifiable Handle with Documented PK Optimization Potential

The C6 ethyl ester on the target compound serves as a critical modifiable handle that can be selectively hydrolyzed to the carboxylic acid or converted to amides. Comparative evidence from the p38α MAP kinase inhibitor series demonstrates the functional consequence of this transformation: compounds bearing the C6 ester (such as lead 2a) showed IC50 = 60 nM in enzyme assay and 210 nM in THP-1 cell-based TNFα assay. Systematic replacement of the C6 ester with amides yielded compounds with increased potency, excellent oral bioavailability, and robust efficacy in a murine LPS-TNFα model [1]. In a related dual VEGFR-2/FGFR-1 inhibitor program, replacement of the C6-ester with heterocyclic bioisosteres (substituted 1,3,5-oxadiazoles) afforded compounds with F(po) = 79% oral bioavailability in mice, compared with moderate bioavailability for the ester precursor [2]. The target compound, as the intact C6 ethyl ester, thus represents the optimal starting point for medicinal chemistry campaigns because it preserves the option to either retain the ester for potency screening or convert it to amides/carboxylic acids for PK optimization — a flexibility not available when beginning with a C6-unsubstituted pyrrolotriazine such as 4-chloropyrrolo[2,1-f][1,2,4]triazine (CAS 888720-29-4, MW 153.57 g/mol) .

C6 PK Optimization
Reported
Oral bioavailability improved from moderate to 79% in dual inhibitor series; 6-fold potency improvement
Modifiable handle supports late-stage PK tuning
Data from elaborated analogs; requires empirical validation
Pharmacokinetic Optimization Prodrug Design Oral Bioavailability

Three Orthogonal Reactive Handles Enable Sequential Diversification: A Unique Multi-Position Advantage Over Simpler Pyrrolotriazine Cores

The target compound uniquely combines three chemically orthogonal reactive handles — C4-Cl (nucleophilic aromatic substitution), C5-OMe (potential O-demethylation and subsequent alkylation, or direct use as a hydrogen-bond acceptor), and C6-COOEt (hydrolysis to acid, amidation, reduction, or transesterification) — within a single building block. By contrast, the simpler analog 4-chloropyrrolo[2,1-f][1,2,4]triazine (CAS 888720-29-4, MW 153.57 g/mol) provides only the C4-Cl handle , while 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine (CAS 529508-56-3, MW 167.60 g/mol) lacks the C6 ester, providing only two handles (C4-Cl and C5-CH₃) of which the C5-methyl is chemically inert under most derivatization conditions [1]. The consequence for library synthesis is quantifiable: a building block with n independently addressable handles can generate, in principle, diversifications at 2^n − 1 positions without protecting group manipulation. The target compound (3 handles) thus enables 7 distinct derivatization sequences vs 3 for 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine (2 handles) and 1 for 4-chloropyrrolo[2,1-f][1,2,4]triazine (1 handle). This is reflected in patent literature, where 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine is used as a starting material for a 7-step synthesis of HER1/HER2/HER4 kinase inhibitors [2], while more highly functionalized building blocks analogous to the target compound enable shorter synthetic sequences.

Multi-Handle Architecture
Class-level
Target: 3 orthogonal handles → 7 distinct derivatization sequences
Simpler cores: 1–2 handles → 1–3 sequences
Exponentially expands accessible chemical space
Based on ideal combinatorial logic; protecting groups may be needed
Parallel Synthesis Library Design Scaffold Decoration

Scaffold Provenance: Pyrrolo[2,1-f][1,2,4]triazine as the Pharmacophoric Core of Approved Drugs and Clinical Candidates

The pyrrolo[2,1-f][1,2,4]triazine scaffold embodied in the target compound is not merely a theoretical kinase hinge-binder but the pharmacophoric core of FDA-approved drugs and advanced clinical candidates. Remdesivir (Veklury®), a broad-spectrum antiviral approved for COVID-19 treatment, contains the 4-aminopyrrolo[2,1-f][1,2,4]triazine moiety as its active nucleoside warhead [1]. Brivanib alaninate, a dual VEGFR-2/FGFR-1 inhibitor, advanced to Phase III clinical trials for hepatocellular carcinoma using this scaffold [2]. Avapritinib (Ayvakit®), a selective KIT/PDGFRA kinase inhibitor approved for GIST, features an elaborated pyrrolotriazine core [3]. In contrast, simpler pyrrolotriazine building blocks lacking the full substitution pattern (e.g., 4-chloropyrrolo[2,1-f][1,2,4]triazine, CAS 888720-29-4) appear primarily as early-stage intermediates and have not been directly incorporated into approved drugs. The 4-chloro-5-alkoxy-6-carboxylate substitution pattern in the target compound maps directly onto the synthetic intermediates used in the BMS-690514 (pan-HER/VEGFR inhibitor) manufacturing process, where functionalized pyrrolotriazine 1b was identified as the key heterocyclic building block requiring a dedicated 9-step scalable synthesis [4].

Scaffold Provenance
Class-level
Core scaffold present in 4 approved/advanced drugs including remdesivir, avapritinib
Reduces translational risk for scaffold investment
Does not guarantee success of derived analogs
Privileged Scaffold Drug Repurposing Clinical Validation

Physicochemical Profile: Drug-Like Properties (LogP, TPSA) Favorable for Both Oral and CNS Drug Space

The target compound's measured physicochemical properties — LogP 1.568, topological polar surface area (TPSA) 65.72 Ų, molecular weight 255.66 g/mol, and zero hydrogen bond donors — place it within favorable drug-like chemical space according to multiple complementary metrics . By comparison, the 4-hydroxy analog (CAS 310443-54-0, MW 237.21 g/mol) has an additional H-bond donor (OH) that increases TPSA and reduces membrane permeability potential. The simpler 4-chloropyrrolo[2,1-f][1,2,4]triazine (CAS 888720-29-4, MW 153.57 g/mol) has lower MW and LogP (estimated ~0.8–1.2) but lacks the C6 ester functionality needed for late-stage PK tuning . The target compound's TPSA of 65.72 Ų falls below the 90 Ų threshold commonly associated with favorable CNS penetration [1], while its LogP of 1.57 falls within both the Lipinski (LogP ≤5) and CNS (LogP 1–4) desirable ranges. These properties are not merely theoretical: the pyrrolotriazine scaffold has demonstrated oral bioavailability in multiple clinical candidates, with F(po) values of 36.9% (CYH33, a PI3Kα inhibitor) [2] and up to 79% in optimized VEGFR-2/FGFR-1 dual inhibitors [3].

Drug-Like Baseline
Reported
LogP 1.57, TPSA 65.72 Ų, MW 255.66, HBD 0
Favorable starting point for lead optimization
Properties of building block; final compound properties may differ
Drug-Likeness Physicochemical Properties CNS Penetration

High-Value Application Scenarios for Ethyl 4-Chloro-5-methoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate Based on Quantitative Differentiation Evidence


Kinase-Focused Fragment-to-Lead and Lead Optimization Libraries via Sequential C4 SNAr Chemistry

Medicinal chemistry teams targeting ATP-competitive kinase inhibitors (VEGFR-2, FGFR-1, p38α, MAP4K4, PI3Kα/δ, JAK2, HER1/2/4, c-Met, ALK, or IGF-1R) can deploy this building block as the central scaffold for focused library synthesis. The C4-Cl handle enables one-step SNAr diversification with amine-containing fragments or pharmacophores [1]. The C6 ethyl ester can be retained during initial screening and subsequently converted to amides or bioisosteres for PK optimization, leveraging the documented F(po) improvement from moderate to 79% observed in the dual VEGFR-2/FGFR-1 series [2]. The C5 methoxy group provides the electronic profile associated with potent kinase inhibition (IC50 values reaching 2.3 nM for c-Met in optimized analogs) [3].

Antiviral Nucleoside/Nucleotide Prodrug Intermediate Synthesis Following the Remdesivir Template

The pyrrolo[2,1-f][1,2,4]triazine core is the pharmacophoric warhead of remdesivir and its active metabolite GS-441524 [1]. The target compound provides the fully functionalized heterocyclic core from which the 4-amino-7-substituted pyrrolotriazine nucleoside scaffold can be constructed. The C4-Cl group enables installation of the requisite 4-amino group under SNAr conditions, while the C6-ester provides a handle for attachment of ribose or modified sugar moieties via amide linkage or reduction/homologation strategies. This application is supported by the documented use of similarly functionalized pyrrolotriazines in the kilogram-scale synthesis of remdesivir's regulatory starting material [2].

Parallel Synthesis of PI3K Isoform-Selective Inhibitor Libraries Targeting the ATP-Binding Pocket

The pyrrolotriazine scaffold has been validated as a highly selective PI3K inhibitor template: compound 14a (featuring a 6-aminocarbonyl pyrrolotriazine core) demonstrated selective PI3K p110α (IC50 = 122 nM) and p110δ (IC50 = 119 nM) inhibition [1], while CYH33 (elaborated pyrrolotriazine) achieved PI3Kα IC50 = 5.9 nM with >100-fold selectivity over the β isoform and minimal off-target activity across a panel of >300 kinases [2]. The target compound's C4-Cl and C6-COOEt handles allow systematic exploration of the chemical space between these potency benchmarks by varying the C4-amino substituent and C6-carbonyl modification in a single parallel synthesis campaign.

CNS-Penetrant Kinase Inhibitor Design Leveraging Favorable Baseline Physicochemical Properties

The target compound's TPSA of 65.72 Ų (well below the 90 Ų CNS threshold) and LogP of 1.57 (within the optimal 1–4 range for CNS penetration) [1] make it a strategically advantageous starting scaffold for CNS-targeted kinase inhibitor programs. CNS indications for pyrrolotriazine-based inhibitors are emerging, with recent patent literature describing 4-alkoxypyrrolotriazine DYRK1A antagonists for neurological diseases [2], and AAK1 pyrrolotriazine inhibitors for pain [3]. Beginning a CNS lead optimization program with a scaffold already within favorable CNS property space reduces the risk of encountering property cliffs during subsequent optimization.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal reactive handles (C4-Cl SNAr, C6-ester modification)
SAR exploration across multiple kinase targets
Antiviral nucleoside prodrug intermediate research
Pyrrolotriazine core mapping to remdesivir scaffold
Installation of 4-amino group via SNAr
PI3K isoform-selective inhibitor development
Scaffold capable of achieving PI3K selectivity
Profiling against PI3K isoforms and off-target kinases
CNS-targeted kinase inhibitor design
Baseline TPSA and LogP within favorable ranges
CNS penetration potential in cell-based assays
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